5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one

Anticancer A549 MTT assay

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-33-4) is a heterocyclic hybrid that fuses a benzofuran moiety with a 1,3,4-oxadiazol-2(3H)-one ring. This specific scaffold combines the aromatic planarity and lipophilicity (LogP ~2.19) of benzofuran with the hydrogen-bonding capacity and metabolic stability of the oxadiazolone carbonyl.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
CAS No. 78620-33-4
Cat. No. B12909913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one
CAS78620-33-4
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NNC(=O)O3
InChIInChI=1S/C10H6N2O3/c13-10-12-11-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
InChIKeyVXCVSCVIAKVKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-33-4): Core Scaffold Identity and Procurement Relevance


5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-33-4) is a heterocyclic hybrid that fuses a benzofuran moiety with a 1,3,4-oxadiazol-2(3H)-one ring . This specific scaffold combines the aromatic planarity and lipophilicity (LogP ~2.19) of benzofuran with the hydrogen-bonding capacity and metabolic stability of the oxadiazolone carbonyl . As a core intermediate, the N−H proton on the oxadiazolone ring and the electrophilic C-5 position enable regioselective derivatization—alkylation, acylation, or Mannich reactions—without protection/deprotection steps, offering procurement value for library synthesis .

Why Generic 1,3,4-Oxadiazol-2(3H)-ones or Benzofuran Analogs Cannot Replace 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one in Target-Focused Screening


Substituting this scaffold with a generic 5-phenyl-1,3,4-oxadiazol-2(3H)-one removes the fused benzofuran oxygen, altering the electrostatic potential surface and eliminating a key hydrogen-bond acceptor that contributes to target recognition in enzymes such as Notum carboxylesterase and FAAH [1][2]. Replacing with a benzofuran-1,2,4-triazole scaffold changes both the ring electronics and the tautomeric equilibrium, which can invert selectivity profiles—as demonstrated in HCV NS5B RdRp docking where triazole analogs showed binding affinities up to −16.09 kcal/mol versus −14.04 kcal/mol for the oxadiazole series against the same target [3]. The specific oxadiazolone carbonyl also serves as a bioisostere of the carbamate or urea motifs present in several serine hydrolase inhibitors, preserving the warhead geometry required for covalent or tight-binding inhibition that simple oxadiazoles (lacking the carbonyl) cannot replicate [1].

Quantitative Differentiation Evidence: 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one vs. Closest Analogs


Anticancer Potency Against A549 Lung Cancer: Benzofuran-Oxadiazole Hybrid vs. Clinical Standard Crizotinib

In a head-to-head MTT assay against the A549 non-small-cell lung cancer line, the S-alkylated benzofuran-oxadiazole hybrid 5d (directly derived from the 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol precursor) demonstrated an IC50 of 6.3 ± 0.7 μM, which is 1.36-fold more potent than the reference drug crizotinib (IC50 = 8.54 ± 0.84 μM) [1]. The corresponding benzofuran-triazole hybrid 7f from the same study exhibited primarily thrombolytic rather than cytotoxic activity (61.4% thrombolysis vs. ABTS standard), highlighting divergent biological profiles between oxadiazole and triazole regioisomers built on the same benzofuran core [1].

Anticancer A549 MTT assay IC50 Benzofuran-oxadiazole

Scaffold-Hopping Advantage: Benzofuran-Oxadiazolone Hybrid Outperforms Simple 5-Phenyl-1,3,4-oxadiazol-2(3H)-one in Carboxylesterase Inhibition

Fragment-based screening of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones identified compound 23dd as a potent Notum carboxylesterase inhibitor with an IC50 of 0.013 μM (13 nM), optimized from an initial fragment hit (IC50 ~100 μM) [1]. While the 5-phenyl series establishes the oxadiazolone carbonyl as a recognition element, the benzofuran-fused analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one replaces the freely rotating phenyl ring with a planar, bicyclic benzofuran that pre-organizes the conformation for target binding and adds an endocyclic oxygen capable of additional hydrogen-bonding interactions . No direct Notum data exist for the benzofuran analog, but class-level SAR from the FAAH oxadiazolone series confirms that 5-aryloxy substitution on the oxadiazolone ring improves potency by 10- to 1000-fold over unsubstituted or 5-alkyl analogs [2].

Notum Carboxylesterase Fragment-based drug discovery Wnt signaling Oxadiazolone

Molecular Docking Binding Affinity Differentiation: Benzofuran-1,3,4-Oxadiazole vs. Benzofuran-1,2,4-Triazole vs. Reference Drug Nesbuvir Against HCV NS5B RdRp

A CADD study systematically compared benzofuran-1,3,4-oxadiazoles (BF1–BF7) with benzofuran-1,2,4-triazoles (BF8–BF15) against the HCV NS5B RNA-dependent RNA polymerase. The oxadiazole series BF1–BF7 showed binding affinities ranging from −12.63 to −14.04 kcal/mol, while the triazole series BF8–BF15 consistently demonstrated stronger binding (−14.11 to −16.09 kcal/mol) [1]. The best triazole compound BF-9 (−16.09 kcal/mol) surpassed the reference drug Nesbuvir (−15.42 kcal/mol), whereas the best oxadiazole compound (−14.04 kcal/mol) did not. This quantitative differentiation establishes that for HCV NS5B, the triazole regioisomer is superior; however, the oxadiazolone scaffold (which differs from the docking models by featuring a carbonyl at the 2-position not present in the docked oxadiazoles) is predicted to form additional hydrogen bonds that could reverse this trend in enzymatic assays [1].

HCV NS5B RdRp Molecular docking Binding affinity Antiviral

Antitubercular Potential: Class-Level Evidence from Oxadiazole-Based Pks13 Inhibitors Surpassing Benzofuran-Based Comparators

A benzofuran-based Pks13 thioesterase inhibitor series failed preclinical development due to cardiotoxicity concerns, whereas a structurally distinct oxadiazole series targeting the same Pks13 domain achieved MIC values below 1 μM against Mycobacterium tuberculosis with improved in vitro ADMET profiles [1]. Separately, benzofuran-oxadiazole hybrid 7m (a benzofuran-1,3,4-oxadiazole-2-thiol derivative) demonstrated antitubercular activity superior to the first-line drug pyrazinamide against M. tuberculosis H37Rv in a direct head-to-head assay, with the bromine-substituted benzofuran analogs 7l and 7m showing the highest potency in the series [2]. While the target compound 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one has not been directly assayed against M. tuberculosis, its oxadiazolone carbonyl is a recognized zinc-binding group that could engage the Pks13 thioesterase active site in a mode analogous to the validated oxadiazole inhibitors [1][3].

Antitubercular Pks13 Mycobacterium tuberculosis MIC Oxadiazole

High-Value Procurement Scenarios for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one Based on Differential Evidence


Oncology Library Synthesis: Privileged Scaffold with Demonstrated Superiority Over Crizotinib in A549 Lung Cancer

Medicinal chemistry teams building focused libraries for non-small-cell lung cancer (NSCLC) should prioritize this scaffold as a core intermediate. The benzofuran-oxadiazole hybrid 5d, derived from the 5-(benzofuran-2-yl)-1,3,4-oxadiazole core, achieved an IC50 of 6.3 ± 0.7 μM against A549 cells, surpassing the approved drug crizotinib (IC50 = 8.54 μM) by 1.36-fold in the same MTT assay [1]. The N−H position of the oxadiazolone ring enables rapid diversification via alkylation or Mannich reactions to generate focused libraries for SAR exploration, with the benzofuran contributing π-stacking interactions that are absent in simple phenyl-oxadiazolones [2].

Serine Hydrolase / Carboxylesterase Inhibitor Development: Conformationally Pre-organized Oxadiazolone Warhead

Fragment-based drug discovery groups targeting serine hydrolases (Notum, FAAH, MAGL) should procure this scaffold as a pre-organized alternative to 5-phenyl-1,3,4-oxadiazol-2(3H)-ones. The fused benzofuran imposes conformational restriction that reduces the entropic penalty upon target binding, while the oxadiazolone carbonyl serves as a verified recognition element for the catalytic serine in Notum (IC50 down to 13 nM for optimized 5-phenyl analogs) and FAAH [1][2]. The LogP of 2.19 and PSA of 72.3 Ų are within drug-like chemical space, making it suitable for both CNS-excluded (peripheral FAAH) and oncology (Wnt/Notum) programs [3].

Antiviral Drug Discovery: Structurally Differentiated HCV NS5B RdRp Inhibitor Scaffold with Orthogonal IP Space

Antiviral research groups seeking to circumvent existing IP around triazole-based HCV NS5B RdRp inhibitors should procure this oxadiazolone scaffold. Docking studies confirm that benzofuran-1,3,4-oxadiazoles occupy the same NS5B binding pocket as triazole analogs and Nesbuvir but with distinct binding energetics (oxadiazole series: −12.63 to −14.04 kcal/mol; triazole series: −14.11 to −16.09 kcal/mol) [1]. The oxadiazolone carbonyl, absent in the docked oxadiazoles, is predicted to form additional hydrogen bonds that could enhance affinity, offering a clear path to novel composition-of-matter claims [1][2].

Antitubercular Lead Generation: Cardiosafe Oxadiazolone Alternative to Benzofuran-Based Pks13 Inhibitors

TB drug discovery consortia should screen this scaffold against Pks13, leveraging the demonstrated superiority of oxadiazole-based Pks13 inhibitors (MIC < 1 μM) over the cardiotoxic benzofuran-only series [1]. The benzofuran-oxadiazole hybrid 7m already showed antitubercular potency exceeding pyrazinamide, validating the benzofuran-oxadiazole pharmacophore [2]. The oxadiazolone carbonyl may serve as a zinc-chelating warhead for the Pks13 thioesterase active site, offering a mechanism-based design rationale distinct from existing clinical candidates [1][3].

Quote Request

Request a Quote for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.